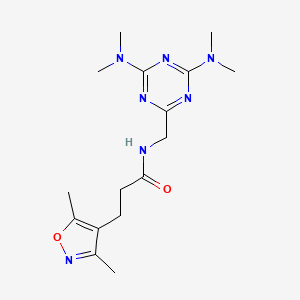
6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester is a chemical compound with the CAS Number: 228728-32-3 . It has a molecular weight of 273.33 . The IUPAC name for this compound is ethyl 6-butyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19NO3/c1-3-5-6-11-7-8-14-12(9-11)15(18)13(10-17-14)16(19)20-4-2/h7-10H,3-6H2,1-2H3,(H,17,18) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Groundwater Bioremediation
Ethyl tert-butyl ether (ETBE): , a related compound to Ethyl 6-(tert-butyl)-4-hydroxyquinoline-3-carboxylate, has been studied for its potential in anaerobic biodegradation in groundwater systems . This research is crucial for understanding how ETBE and its byproducts, such as tert-butyl alcohol (TBA) , behave in anoxic conditions, which is essential for developing strategies to remediate contaminated groundwater.
Gasoline Additive
The compound is structurally similar to ETBE , which is used as an oxygenate gasoline additive . It helps to increase the octane number, improving combustion efficiency and reducing vehicle emissions . Research into Ethyl 6-(tert-butyl)-4-hydroxyquinoline-3-carboxylate could lead to the development of new additives that offer better environmental benefits.
Suzuki–Miyaura Coupling
In the field of organic chemistry, compounds like 6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester can be used in Suzuki–Miyaura coupling reactions. This is a type of cross-coupling reaction that forms carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Pharmaceutical Research
Quinoline derivatives are known to have various biological activities. As such, Ethyl 6-(tert-butyl)-4-hydroxyquinoline-3-carboxylate could be explored for its potential as a novel influenza endonuclease inhibitor or as a high-affinity ligand at the benzodiazepine site of brain GABAA receptors .
properties
IUPAC Name |
ethyl 6-tert-butyl-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-5-20-15(19)12-9-17-13-7-6-10(16(2,3)4)8-11(13)14(12)18/h6-9H,5H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTQOCCGSVWPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride](/img/structure/B3009143.png)
![3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3009144.png)
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(4-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3009146.png)
![2-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B3009148.png)



